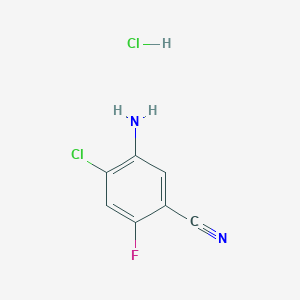

5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride

Description

Properties

IUPAC Name |

5-amino-4-chloro-2-fluorobenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2.ClH/c8-5-2-6(9)4(3-10)1-7(5)11;/h1-2H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTDWONCQXKDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)F)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride typically involves the nitration of 4-chloro-2-fluorobenzonitrile followed by reduction and amination. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Oxidation Reactions: The amino group can be oxidized to form various derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Substitution Reactions: Formation of substituted benzonitriles.

Reduction Reactions: Formation of primary amines.

Oxidation Reactions: Formation of nitro or nitroso derivatives.

Scientific Research Applications

Scientific Research Applications

5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride has a wide range of applications in scientific research:

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects, particularly in drug development targeting various diseases. Notable applications include:

- Antimicrobial Activity : Studies have shown that derivatives exhibit significant activity against pathogens such as Mycobacterium tuberculosis. For instance, a study indicated that specific derivatives reduced bacterial load significantly in infected animal models (see Table 1) .

| Compound | Lungs (Log 10 CFU ± SEM) | Log 10 Reduction |

|---|---|---|

| Untreated | 7.46 ± 0.25 | - |

| Compound A | 7.92 ± 0.27 | 0.58 |

| INH | 3.88 ± 0.36 | 4.62 |

- Anticancer Activity : In vitro studies have demonstrated antiproliferative effects against various cancer cell lines, with IC50 values indicating effective inhibition comparable to established treatments .

Biochemical Research

The compound is utilized in the synthesis of fluorescent-labeled compounds, which are valuable tools for tracking biological processes and studying cellular mechanisms.

Industrial Applications

In industry, this compound serves as a building block for the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

Case Study 1: Antituberculosis Activity

A comprehensive study assessed various derivatives against M. tuberculosis. The results indicated that certain compounds significantly reduced bacterial loads in both lungs and spleen when administered orally to mice .

Case Study 2: Anticancer Studies

Research focusing on related compounds showed promising results in inhibiting HepG2 cancer cell growth, with IC50 values comparable to standard chemotherapeutics .

Case Study 3: Mechanistic Insights

The mechanism by which these compounds exert their effects often involves modulation of enzymatic pathways or receptor interactions, highlighting their potential as drug candidates targeting specific diseases .

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and fluoro groups allows the compound to form strong interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The table below compares 5-amino-4-chloro-2-fluorobenzonitrile hydrochloride with compounds sharing similar substituents or functional groups:

Analysis of Substituent Effects

Halogen Substitution :

- Fluorine vs. Chlorine: The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to chlorine or methyl groups in analogs like 5-amino-4-chloro-2-methylphenol hydrochloride .

- Positional Isomerism: The difluoro-substituted analog (5-amino-2,4-difluorobenzonitrile hydrochloride) exhibits increased lipophilicity but reduced steric hindrance compared to the mono-fluoro target compound .

Functional Group Variations :

- Nitrile (-CN) vs. Phenol (-OH): The nitrile group in the target compound improves solubility in organic solvents, whereas phenol derivatives (e.g., 5-amino-4-chloro-2-methylphenol hydrochloride) are more polar and water-soluble .

- Hydrochloride Salt : All listed analogs are hydrochloride salts, enhancing stability and crystallinity for industrial-scale synthesis .

Biological Activity

5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data tables.

Chemical Structure and Properties

This compound features a benzene ring substituted with an amino group, a chloro group, and a fluoro group, along with a nitrile functional group. The presence of these substituents enhances its reactivity and specificity in biological systems.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The halogenated groups (chlorine and fluorine) facilitate strong interactions that can modulate the activity of these targets. This compound has been noted for its potential to act as an intermediate in synthesizing pharmaceuticals aimed at specific biological pathways.

Antiviral Properties

Recent studies have indicated that derivatives of halogenated benzonitriles, including this compound, exhibit antiviral activity. For instance, compounds structurally related to this compound have shown effectiveness against human adenoviruses (HAdV), with selectivity indexes exceeding 100 in some cases. These compounds potentially inhibit viral DNA replication processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that halogenated benzonitriles can induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle progression. In particular, studies have shown that certain analogues exhibit IC50 values in the low micromolar range against various cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to its analogues:

| Compound | Solubility | Reactivity | Biological Activity |

|---|---|---|---|

| This compound | High | High | Antiviral, Anticancer |

| 5-Amino-2-chloro-4-fluorobenzonitrile | Moderate | Moderate | Limited |

| 4-Chloro-2-fluorobenzonitrile | Low | Low | Minimal |

This table illustrates that the hydrochloride form is more soluble and reactive than its counterparts, enhancing its applicability in biological studies.

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that derivatives similar to 5-amino-4-chloro-2-fluorobenzonitrile significantly inhibited HAdV replication with an IC50 value as low as 0.27 µM while maintaining low cytotoxicity levels .

- Anticancer Studies : Another investigation revealed that compounds with structural similarities exhibited potent antiproliferative effects on human cancer cell lines, achieving IC50 values between 0.06 µM to 1.14 µM against various malignancies .

- Mechanistic Insights : Mechanistic studies suggest that the compound may induce apoptosis through caspase activation pathways, which are critical for programmed cell death in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-4-chloro-2-fluorobenzonitrile hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or catalytic coupling reactions. For NAS, chlorination and fluorination steps require precise temperature control (e.g., 0–5°C for diazotization to avoid side reactions). Aromatic nitriles like 4-chloro-2-fluorobenzonitrile ( ) may serve as precursors, with amination achieved using ammonia or protected amines under Pd catalysis. Purity (>95%) is ensured via recrystallization in ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.5–6.0 ppm). F NMR detects fluorine environments (δ -110 to -120 ppm) .

- XRD : Single-crystal X-ray diffraction (as in ) resolves bond angles and confirms substitution patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) assess purity (>98%) .

Q. What solubility and stability profiles are critical for handling this compound in aqueous and organic media?

- Methodological Answer : The hydrochloride salt enhances water solubility (≈50 mg/mL at 25°C). Stability testing under varying pH (2–10) and temperatures (4°C vs. ambient) is essential. For organic solvents, DMSO or DMF are preferred for stock solutions. Long-term storage at -20°C in desiccated conditions prevents hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported yields for amination reactions of halogenated benzonitriles?

- Methodological Answer : Discrepancies in yields (e.g., 60–85%) arise from competing pathways: direct amination vs. elimination. Use kinetic isotope effects (KIE) or DFT calculations to map transition states. For example, substituent effects (e.g., chloro vs. fluoro) on aromatic ring electron density influence NAS rates. Controlled experiments with deuterated solvents (e.g., D2O) can clarify proton transfer steps .

Q. What strategies optimize regioselectivity in multi-halogenated aromatic systems during functional group interconversion?

- Methodological Answer : Steric and electronic factors dominate. Computational tools (e.g., Gaussian09 with B3LYP/6-31G*) predict reactive sites. Experimentally, orthogonal protecting groups (e.g., Boc for amines) enable sequential modifications. For example, fluorination at the 2-position ( ) directs subsequent chlorination to the 4-position via directing group effects .

Q. How do environmental factors (e.g., light, humidity) impact the degradation pathways of this compound, and how can stability be enhanced?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) under UV light (254 nm) and 75% humidity identify degradation products (e.g., hydrolysis to carboxylic acids). LC-MS/MS detects trace impurities. Stabilizers like ascorbic acid (0.1% w/v) or inert gas purging (N2/Ar) during synthesis mitigate oxidation .

Q. What computational models predict the bioactivity of this compound in drug discovery?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) evaluates binding affinity. QSAR models correlate substituent electronegativity (e.g., F vs. Cl) with IC50 values. ADMET predictions (SwissADME) assess bioavailability and toxicity risks .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) reported for structurally similar benzonitrile derivatives?

- Methodological Answer : Variations in solvent (CDCl3 vs. DMSO-d6) and concentration cause peak shifts. Cross-validate with high-resolution mass spectrometry (HRMS) and IR (nitrile stretch ≈2230 cm⁻¹). Reference databases (PubChem, ) provide baseline data for comparison. Collaborative inter-lab studies reduce instrumentation bias .

Q. Why do synthetic protocols for analogous compounds (e.g., 4-amino-2-chloro-5-fluorobenzonitrile) report divergent reaction times and catalyst loads?

- Methodological Answer : Catalyst purity (e.g., Pd/C vs. Pd(OAc)2) and substrate ratios (amine:halide) alter kinetics. Design a Design of Experiments (DoE) matrix to isolate variables. For example, varying Pd loading (1–5 mol%) and temperature (80–120°C) identifies Pareto-optimal conditions .

Methodological Tables

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Synthesis Temperature | 0–5°C (diazotization), 80°C (amination) | |

| HPLC Mobile Phase | Acetonitrile/0.1% TFA (70:30 v/v) | |

| Storage | -20°C, desiccated, argon atmosphere |

Key Notes

- All methods assume laboratory-scale synthesis (1–10 g). Scale-up requires additional safety protocols (e.g., Schlenk lines for air-sensitive steps).

- Contradictions in literature highlight the need for reproducible, open-access data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.